Aziridine, 2-(bromomethyl)-1-[(2-chlorophenyl)methyl]- Aziridine, 2-(bromomethyl)-1-[(2-chlorophenyl)methyl]-
Brand Name: Vulcanchem
CAS No.: 832724-77-3
VCID: VC15925066
InChI: InChI=1S/C10H11BrClN/c11-5-9-7-13(9)6-8-3-1-2-4-10(8)12/h1-4,9H,5-7H2
SMILES:
Molecular Formula: C10H11BrClN
Molecular Weight: 260.56 g/mol

Aziridine, 2-(bromomethyl)-1-[(2-chlorophenyl)methyl]-

CAS No.: 832724-77-3

Cat. No.: VC15925066

Molecular Formula: C10H11BrClN

Molecular Weight: 260.56 g/mol

* For research use only. Not for human or veterinary use.

Aziridine, 2-(bromomethyl)-1-[(2-chlorophenyl)methyl]- - 832724-77-3

Specification

CAS No. 832724-77-3
Molecular Formula C10H11BrClN
Molecular Weight 260.56 g/mol
IUPAC Name 2-(bromomethyl)-1-[(2-chlorophenyl)methyl]aziridine
Standard InChI InChI=1S/C10H11BrClN/c11-5-9-7-13(9)6-8-3-1-2-4-10(8)12/h1-4,9H,5-7H2
Standard InChI Key OBZUTGRBLUCPPM-UHFFFAOYSA-N
Canonical SMILES C1C(N1CC2=CC=CC=C2Cl)CBr

Introduction

Structural Characteristics and Nomenclature

The compound 2-(bromomethyl)-1-[(2-chlorophenyl)methyl]aziridine consists of a three-membered aziridine ring (C2_2H5_5N) substituted at position 1 with a 2-chlorobenzyl group and at position 2 with a bromomethyl moiety. The aziridine core exhibits angle strain (bond angles ~60° ), which significantly influences its reactivity. The nitrogen atom’s lone pair resides in an sp3^3-hybridized orbital, but the ring strain increases the energy barrier for nitrogen inversion, enabling the isolation of stereoisomers under certain conditions .

Key Structural Parameters:

  • Molecular Formula: C11_{11}H12_{12}BrClN

  • Molecular Weight: 284.58 g/mol (calculated)

  • Substituent Effects:

    • The 2-chlorophenyl group introduces steric bulk and electronic effects via resonance and inductive withdrawal.

    • The bromomethyl group serves as a reactive handle for nucleophilic substitution or elimination reactions .

Synthetic Routes

Preparation of 2-(Bromomethyl)aziridine Intermediates

The synthesis of 2-(bromomethyl)aziridines typically involves a three-step protocol starting from aldehydes :

  • Aldehyde to Epoxide: Conversion of aldehydes to epoxides via Darzens condensation.

  • Epoxide to Aziridine: Ring-opening of the epoxide with amines, followed by cyclization under basic conditions.

  • Bromination: Introduction of the bromomethyl group via bromination of a hydroxymethyl intermediate using PBr3_3 or HBr .

For the target compound, 2-chlorobenzylamine would serve as the amine source, reacting with a brominated epoxide precursor. The final bromination step is critical for installing the reactive bromomethyl substituent .

Challenges in Synthesis

  • Regioselectivity: Competing pathways may lead to regioisomers during cyclization.

  • Stability: Aziridines are prone to polymerization under acidic or protic conditions, necessitating anhydrous solvents and low temperatures .

Chemical Reactivity

Solvent-Dependent Nucleophilic Substitution

The bromomethyl group undergoes nucleophilic substitution reactions, with outcomes heavily influenced by solvent polarity :

SolventMechanismProduct
DMFDirect SN_N2 displacementFunctionalized aziridines
AcetonitrileAziridinium intermediate formationAzetidines (four-membered rings)

Example: Treatment with sodium methoxide in DMF yields 2-(methoxymethyl)-1-[(2-chlorophenyl)methyl]aziridine, while acetonitrile promotes ring expansion to azetidines via a bicyclic aziridinium species .

Ring-Opening Reactions

Protonation of the aziridine nitrogen facilitates ring opening by nucleophiles (e.g., H2_2O, amines):
Aziridine+H+Protonated intermediateNuRing-opened product\text{Aziridine} + \text{H}^+ \rightarrow \text{Protonated intermediate} \xrightarrow{\text{Nu}^-} \text{Ring-opened product}
This reactivity is exploited in polymer chemistry to synthesize polyethylenimine (PEI) derivatives .

PropertyValue (Estimated)Source Compound Reference
Boiling Point~120–140°C (decomposes)Similar aziridines
Density1.3–1.5 g/cm3^34-Chloro analog
SolubilityMiscible in polar aprotic solventsDMF, acetonitrile
pKa (Conjugate acid)~7.5–8.5Aziridine derivatives

Safety Notes:

  • Toxicity: Aziridines are highly toxic (LD50_{50} ~14 mg/kg in rats ), mutagenic, and skin irritants.

  • Handling: Use glove boxes, fume hoods, and personal protective equipment (PPE).

Computational Insights

Density functional theory (DFT) studies elucidate the solvent-dependent mechanisms :

  • DMF Stabilization: Polar aprotic solvents stabilize the transition state for direct bromide displacement.

  • Acetonitrile Effect: Lower polarity promotes aziridinium intermediate formation, favoring ring expansion.

Energy profiles for these pathways align with experimental yields, validating the mechanistic models .

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